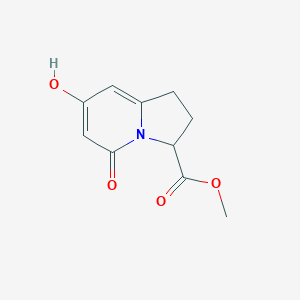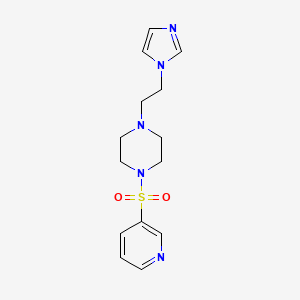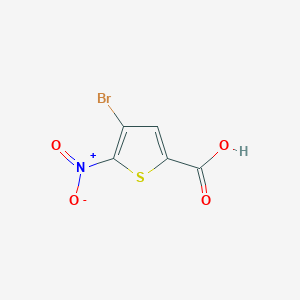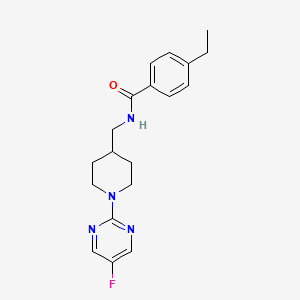![molecular formula C12H13N3 B2408953 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile CAS No. 1250229-79-8](/img/structure/B2408953.png)
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that combines an allylamino group and a cyclopenta[b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with 2,4-dichloropyridine-3-carbonitrile in the presence of a base such as DIPEA (N,N-diisopropylethylamine) under microwave irradiation at temperatures ranging from 120°C to 160°C . The reaction mixture is then purified using standard techniques such as reverse-phase chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group may yield N-oxides, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Furopyridines: These compounds share a similar pyridine core but with a fused furan ring.
Thienopyridines: These have a fused thiophene ring instead of the cyclopentane ring.
Pyrrolopyridines: These contain a fused pyrrole ring.
Uniqueness
2-(allylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(prop-2-enylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-6-14-12-10(8-13)7-9-4-3-5-11(9)15-12/h2,7H,1,3-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOHDKRPIOJUFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C=C2CCCC2=N1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2408877.png)
![7-methyl-5-oxo-1-sulfanylidene-N-[(thiophen-2-yl)methyl]-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2408878.png)

![2-[3-chloro-2-oxo-5-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2408880.png)
![2-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2408881.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2408883.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2408885.png)



![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B2408892.png)
